2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid 2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.: 886498-76-6
VCID: VC15922831
InChI: InChI=1S/C12H10ClNO2S/c1-7-4-11(17-6-12(15)16)14-10-3-2-8(13)5-9(7)10/h2-5H,6H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol

2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid

CAS No.: 886498-76-6

Cat. No.: VC15922831

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

* For research use only. Not for human or veterinary use.

2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid - 886498-76-6

Specification

CAS No. 886498-76-6
Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
IUPAC Name 2-(6-chloro-4-methylquinolin-2-yl)sulfanylacetic acid
Standard InChI InChI=1S/C12H10ClNO2S/c1-7-4-11(17-6-12(15)16)14-10-3-2-8(13)5-9(7)10/h2-5H,6H2,1H3,(H,15,16)
Standard InChI Key RXVDODTYPKNXHU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C=C(C=C2)Cl)SCC(=O)O

Introduction

Structural Characteristics and Nomenclature

2-((6-Chloro-4-methylquinolin-2-yl)thio)acetic acid belongs to the class of quinoline-thioacetic acid hybrids. Its IUPAC name derives from:

  • A quinoline core substituted with chlorine at position 6 and methyl at position 4.

  • A thioether linkage (-S-) at position 2 of the quinoline ring.

  • An acetic acid moiety attached to the sulfur atom.

The molecular formula is C12H10ClNO2S\text{C}_{12}\text{H}_{10}\text{ClNO}_2\text{S}, with a molecular weight of 283.73 g/mol . Key structural features include:

  • Lipophilicity: Calculated log PP values for similar compounds range from 2.8–3.5, suggesting moderate membrane permeability .

  • Ionization: The carboxylic acid group (pKa2.5\text{p}K_a \approx 2.5) ensures partial ionization at physiological pH, influencing bioavailability .

Synthetic Methodologies

Nucleophilic Substitution Reactions

Quinoline-thioacetic acid derivatives are typically synthesized via nucleophilic substitution between halogenated quinolines and thiol-containing intermediates . For example:

  • Intermediate Preparation:

    • 6-Chloro-4-methylquinolin-2-yl bromide is reacted with thioglycolic acid (HS-CH2COOH\text{HS-CH}_2\text{COOH}) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) .

    • Microwave-assisted synthesis reduces reaction times to 15–30 minutes with yields >80% .

  • Purification:

    • Crude products are crystallized from ethanol/water mixtures, yielding >95% purity .

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents at positions 4 and 6 may reduce reaction efficiency .

  • Solubility Issues: Sodium salts (e.g., sodium 2-((quinolin-4-yl)thio)acetate) exhibit higher aqueous solubility but require ion-pairing agents for purification .

Physicochemical Properties

Table 1 compares key properties of 2-((6-chloro-4-methylquinolin-2-yl)thio)acetic acid with structural analogs :

PropertyTarget Compound2-((3-Ethyl-4-methylquinolin-2-yl)thio)acetic Acid Sodium 2-((quinolin-4-yl)thio)acetate
Molecular FormulaC12H10ClNO2S\text{C}_{12}\text{H}_{10}\text{ClNO}_2\text{S}C14H15NO2S\text{C}_{14}\text{H}_{15}\text{NO}_2\text{S}C11H8NNaO2S\text{C}_{11}\text{H}_8\text{NNaO}_2\text{S}
Molecular Weight (g/mol)283.73261.34255.27
log PP3.2 (predicted)3.671.9
Aqueous Solubility (mg/mL)0.450.1212.8
Melting Point (°C)198–202Not reported245–248

Biological Activities and Mechanisms

Plant Growth Stimulation

Quinoline-thioacetic acids enhance rhizogenesis in Paulownia clones by:

  • Auxin-like Activity: Mimicking indole-3-acetic acid (IAA) to promote root initiation .

  • Toxicity Threshold: Sodium salts show 15–20% reduced progressive sperm motility at 50 μM, suggesting dose-dependent effects .

Applications in Agriculture

Microclonal Propagation

  • Rooting Efficiency: Sodium analogs achieve 85% rooting success in Paulownia explants at 10 μM .

  • Cost-Benefit Analysis: Synthetic costs ($120–150/g) are 40% lower than natural auxins like IAA .

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